
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazine group bonded to a diphenyl moiety and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine typically involves the reaction of diphenylhydrazine with 3-(piperidin-1-yl)propyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays and electron paramagnetic resonance studies.
1,1-Diphenyl-2-picryl-hydrazine: Known for its radical scavenging properties and used in various analytical applications.
Uniqueness
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine stands out due to its unique combination of a hydrazine group, diphenyl moiety, and piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61299-41-0 |
|---|---|
Molecular Formula |
C22H29N3O4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,1-diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C20H27N3.C2H2O4/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)21-15-10-18-22-16-8-3-9-17-22;3-1(4)2(5)6/h1-2,4-7,11-14,21H,3,8-10,15-18H2;(H,3,4)(H,5,6) |
InChI Key |
BSIJBWWYSCEVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
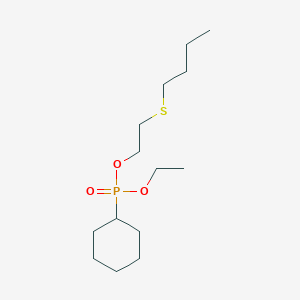
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
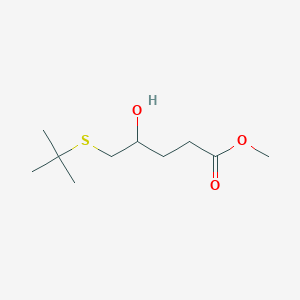
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

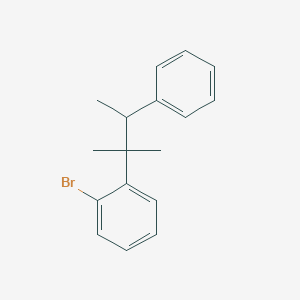
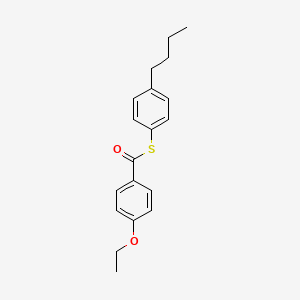
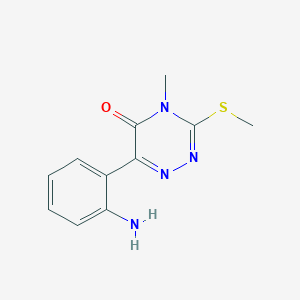
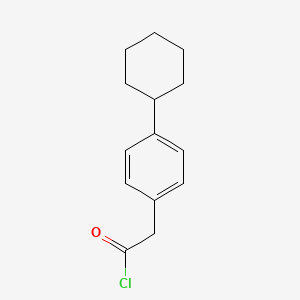

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
